Cas no 80409-16-1 (Benzeneacetic acid, a-hydroxy-, phenylmethyl ester)

Benzeneacetic acid, a-hydroxy-, phenylmethyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, a-hydroxy-, phenylmethyl ester
- BENZYL-DL-MANDELATE
- DL-MANDELIC ACID BENZYL ESTER
- BENZYL DL-MANDELATE
- BENZYL MANDELATE
- rac-(R*)-Hydroxyphenylacetic acid benzyl ester
- Benzyl (1)-glycolate
- Einecs 279-458-0
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- Inchi: 1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2
- InChI Key: JFKWZVQEMSKSBU-UHFFFAOYSA-N
- SMILES: C1(C=CC=CC=1)C(O)C(=O)OCC1C=CC=CC=1
Experimental Properties
- Density: 1.204
- Melting Point: 93-95 °C
- Boiling Point: 386.8°C at 760 mmHg
- Flash Point: 163°C
- Refractive Index: 1.593
- PSA: 46.53000
- LogP: 2.46340
Benzeneacetic acid, a-hydroxy-, phenylmethyl ester Security Information
- WGK Germany:3
- Hazard Category Code: 22
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Hazardous Material Identification:
Benzeneacetic acid, a-hydroxy-, phenylmethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
City Chemical | B527-100GM |
DL-Mandelic Acid Benzyl Ester |
80409-16-1 | 100gm |
$175.03 | 2023-09-19 |
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Additional information on Benzeneacetic acid, a-hydroxy-, phenylmethyl ester
Benzeneacetic acid, α-hydroxy-, phenylmethyl ester (CAS No. 80409-16-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Benzeneacetic acid, α-hydroxy-, phenylmethyl ester, identified by its CAS number 80409-16-1, is a compound of significant interest in the realm of chemical and pharmaceutical research. This ester, derived from benzeneacetic acid and phenylmethyl alcohol, exhibits unique structural and functional properties that make it a valuable candidate for various applications in drug development, synthetic chemistry, and biological studies.
The molecular structure of Benzeneacetic acid, α-hydroxy-, phenylmethyl ester consists of a benzene ring substituted with an acetic acid moiety and an α-hydroxy group, further esterified with phenylmethyl (benzyl) alcohol. This configuration imparts a balance of hydrophilic and lipophilic characteristics, enhancing its solubility in both polar and non-polar solvents. Such properties are crucial for formulating pharmaceutical agents that require efficient absorption and distribution within biological systems.
In recent years, the compound has garnered attention for its potential applications in the synthesis of bioactive molecules. The presence of both hydroxyl and ester functional groups provides multiple sites for chemical modification, enabling the creation of derivatives with tailored pharmacological properties. Researchers have explored its utility in designing novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
One of the most compelling aspects of Benzeneacetic acid, α-hydroxy-, phenylmethyl ester is its role as a precursor in the synthesis of more complex molecules. Its structural framework serves as a scaffold for constructing heterocyclic compounds, which are widely recognized for their therapeutic potential. For instance, studies have demonstrated its efficacy in generating derivatives with anti-inflammatory and analgesic effects, making it a promising candidate for further pharmacological investigation.
The compound's interaction with biological targets has also been a focus of contemporary research. Investigations into its binding affinity with enzymes and receptors have revealed insights into its mechanism of action. These studies not only contribute to our understanding of molecular interactions but also pave the way for developing targeted therapies with improved efficacy and reduced side effects.
Furthermore, the synthetic methodologies employed in the preparation of Benzeneacetic acid, α-hydroxy-, phenylmethyl ester highlight advancements in organic chemistry techniques. The development of efficient synthetic routes has enabled researchers to produce this compound in higher yields and purities, facilitating more extensive explorations into its applications. These innovations underscore the importance of interdisciplinary collaboration between chemists and biologists in harnessing the full potential of such molecules.
The future prospects of Benzeneacetic acid, α-hydroxy-, phenylmethyl ester are vast and multifaceted. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals. Its versatility as a building block for complex molecules ensures that it will remain a cornerstone in synthetic chemistry and drug discovery efforts.
In conclusion, Benzeneacetic acid, α-hydroxy-, phenylmethyl ester (CAS No. 80409-16-1) represents a fascinating compound with significant implications for modern chemical and pharmaceutical research. Its unique structural features, coupled with its potential applications in drug development and synthetic chemistry, make it a subject worthy of continued investigation. As scientific understanding progresses, we can anticipate even more innovative uses for this versatile molecule.
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